tert-Butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate
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Overview
Description
tert-Butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a piperidinyl group, and a thiazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable thiazole derivative and a piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted carbamates .
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate is used as an intermediate in the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential biological activities. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery and development .
Medicine
In medicine, this compound is explored for its potential therapeutic effects. It may be investigated as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical structure allows for the development of products with specific properties and applications .
Mechanism of Action
The mechanism of action of tert-Butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved in its mechanism of action can include signal transduction, gene expression, and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(piperidin-4-yl)carbamate
- tert-Butyl (2-(piperidin-4-yl)ethyl)carbamate
- tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate
Uniqueness
tert-Butyl N-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]carbamate is unique due to the presence of both the piperidinyl and thiazolyl groups in its structure. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various research applications .
Properties
Molecular Formula |
C13H21N3O2S |
---|---|
Molecular Weight |
283.39 g/mol |
IUPAC Name |
tert-butyl N-(2-piperidin-4-yl-1,3-thiazol-4-yl)carbamate |
InChI |
InChI=1S/C13H21N3O2S/c1-13(2,3)18-12(17)16-10-8-19-11(15-10)9-4-6-14-7-5-9/h8-9,14H,4-7H2,1-3H3,(H,16,17) |
InChI Key |
JCQYNKASNROMSN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CSC(=N1)C2CCNCC2 |
Origin of Product |
United States |
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